4,5-二乙基邻苯二甲酸酐

描述

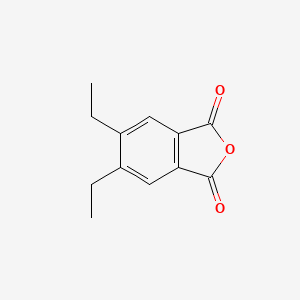

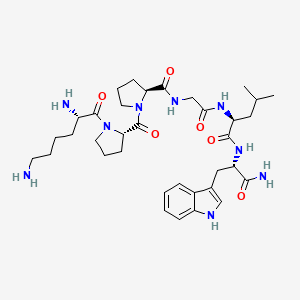

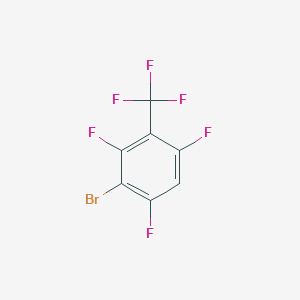

4,5-Diethyl-phthalic acid anhydride is a molecule that contains a total of 28 bonds. There are 16 non-H bonds, 8 multiple bonds, 2 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 2 aromatic esters, and 1 anhydride .

Synthesis Analysis

The synthesis of 4,5-Diethyl-phthalic acid anhydride involves a reaction with 2-amino-5-methyl-benzoic acid or 3-amino-2-naphthoic acid in glacial acetic acid under reflux condition . The resulting products were confirmed by NMR, IR, and MS spectral data .Molecular Structure Analysis

The molecular structure of 4,5-Diethyl-phthalic acid anhydride includes a total of 28 bonds. There are 16 non-H bonds, 8 multiple bonds, 2 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 2 aromatic esters, and 1 anhydride .Chemical Reactions Analysis

Acid anhydrides, such as 4,5-Diethyl-phthalic acid anhydride, are highly reactive to nucleophilic attack and undergo many of the same reactions as acid chlorides . They react with water to form carboxylic acids, with alcohols to form esters, and with amines to form amides .Physical And Chemical Properties Analysis

4,5-Diethyl-phthalic acid anhydride has a boiling point of 359-361°C and a flash point of 150°C. This compound is stable under normal conditions and is compatible with most organic solvents.科学研究应用

邻苯二甲酸酯(PAEs)概述

邻苯二甲酸酯(PAEs)是一类广泛用作增塑剂和添加剂以改善各种产品的柔韧性和延展性的化学物质。虽然没有找到关于4,5-二乙基邻苯二甲酸酐的具体研究,但对PAEs的研究提供了关于这些化合物的更广泛应用和相关问题的见解。已经在植物、藻类、细菌和真菌中发现了PAEs,这表明它们可能是天然生物合成的。这些化合物具有植物和微生物对抗生物和非生物胁迫的竞争力,具有抗菌、杀虫和化感作用(Huang et al., 2021)。

邻苯二甲酸酯的生物降解

细菌对邻苯二甲酸酯及其酯类的生物降解表明,在大多数情况下芳香环的完全氧化发生,假单胞菌和微球菌在生物降解过程中起着重要作用。这表明利用微生物途径进行PAE污染的环境管理的潜力(Keyser et al., 1976)。

二乙基邻苯二甲酸的毒理学概况

二乙基邻苯二甲酸(DEP)被用作香料和化妆品成分的溶剂和载体。尽管广泛用于工业,但现有数据并未确定DEP在香水和化妆品产品中使用时存在任何有关毒理学终点的问题,这表明DEP的毒理风险较低(Api, 2001)。

水生环境中的邻苯二甲酸酯污染

邻苯二甲酸酯是全球水生环境中检测到的环境内分泌干扰化合物,主要是由于它们在塑料制造和个人护理产品中的使用。富含邻苯二甲酸酯的废水是环境污染的重要来源,了解影响传统和先进废水处理中它们去除的因素对于最小化它们释放到环境中至关重要(Gani & Kazmi, 2016)。

食品产品中邻苯二甲酸酯的检测技术

高效的提取和纯化技术对于检测食品产品中的邻苯二甲酸酯尤其是针对婴儿营养的产品至关重要。气相和液相色谱联用质谱法广泛应用于分析儿童营养中的邻苯二甲酸酯,突出了评估邻苯二甲酸酯污染及其潜在健康影响的需求,需要敏感、选择性和精确的方法(Ulanova et al., 2019)。

安全和危害

未来方向

属性

IUPAC Name |

5,6-diethyl-2-benzofuran-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O3/c1-3-7-5-9-10(6-8(7)4-2)12(14)15-11(9)13/h5-6H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOAQTWFVCRFMNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C1CC)C(=O)OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,5-Diethyl-phthalic acid anhydride | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![tert-Butyl 3-oxo-8-azabicyclo[3.2.1]oct-6-ene-8-carboxylate](/img/structure/B1445734.png)

![6-Fluorobenzo[d]thiazole-2-carbaldehyde](/img/structure/B1445735.png)